![molecular formula C12H16ClNO3 B594124 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride CAS No. 1454266-19-3](/img/structure/B594124.png)
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride, also known as MDPV, is a psychoactive stimulant of the cathinone class. It is a designer drug commonly used in recreational activities. It was first synthesized in 1969 and was later used in scientific research. MDPV is a potent stimulant with a wide range of applications, from laboratory studies to medical treatments.
Scientific Research Applications
Analytical Reference Material
bk-MDEA (hydrochloride) is used as an analytical reference material. It is categorized as a phenethylamine, amphetamine, and cathinone . This makes it useful in analytical chemistry for calibration of equipment and validation of methods .
Forensic Chemistry & Toxicology
Due to its categorization as a phenethylamine, amphetamine, and cathinone, bk-MDEA (hydrochloride) is used in forensic chemistry and toxicology . It can be used to detect the presence of these substances in samples .
Mass Spectrometry
bk-MDEA (hydrochloride) can be used in mass spectrometry, a technique used to identify and quantify molecules in complex mixtures . Its unique mass-to-charge ratio can be used as a marker for its presence .
Research into Stimulants
bk-MDEA (hydrochloride) is used in research into stimulants . As a phenethylamine, amphetamine, and cathinone, it can be used to study the effects and mechanisms of these types of substances .
Bath Salts and Plant Food
bk-MDEA (hydrochloride) has been detected in products sold as bath salts and plant food . This suggests it could be used in research into these types of products and the substances they contain .
Environmental Science and Pollution Research
bk-MDEA (hydrochloride) can be used in environmental science and pollution research . For example, it can be used to study the degradation of methyldiethanolamine (MDEA) in wastewater .
Mechanism of Action
bk-MDEA (hydrochloride), also known as 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride, is a compound of interest in the field of pharmacology due to its potential effects on the human body . This article aims to provide an overview of the mechanism of action of bk-MDEA (hydrochloride).
Target of Action
bk-MDEA (hydrochloride) is categorized as a phenethylamine, amphetamine, and cathinone . These classes of compounds are known to interact with various targets in the central nervous system, including monoamine transporters and receptors . .
Mode of Action
As a derivative of phenethylamine, amphetamine, and cathinone, it is likely to interact with monoamine transporters and receptors, potentially influencing neurotransmitter levels in the brain
Biochemical Pathways
These include reduction of the β-ketone moiety, N-dealkylation, and demethylenation followed by O-methylation . The exact biochemical pathways affected by bk-MDEA (hydrochloride) and their downstream effects require further investigation.
Pharmacokinetics
It is known that similar compounds are metabolized in the liver and excreted in the urine
Result of Action
As a phenethylamine, amphetamine, and cathinone derivative, it is likely to have stimulant and psychoactive effects . .
Action Environment
The action, efficacy, and stability of bk-MDEA (hydrochloride) can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the route of administration
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-3-13-8(2)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8,13H,3,7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUJUYOEUQPDDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345250 |
Source
|
Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
bk-MDEA (hydrochloride) | |
CAS RN |
1454266-19-3 |
Source
|
Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)propan-1-one, monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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